2,4-Diphenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound characterized by a pyrrole ring substituted with two phenyl groups at the 2 and 4 positions and a cyano group at the 3 position. This compound, with the chemical formula CHN, is notable for its unique structural features that confer specific chemical reactivity and potential biological activity. It is classified under pyrrole derivatives, which are known for their significance in medicinal chemistry and materials science.
The synthesis of 2,4-diphenyl-1H-pyrrole-3-carbonitrile typically involves cyclization reactions. One common method employs the reaction of benzyl cyanide with phenylacetylene in the presence of a base such as potassium carbonate, often utilizing dimethylformamide as a solvent. The reaction is generally conducted at elevated temperatures to facilitate cyclization and formation of the pyrrole ring.
Additionally, microwave-assisted synthesis has been explored, which offers a more efficient and eco-friendly approach. This method involves using microwave radiation to accelerate the reaction between amines and ketones or diketones, yielding various pyrrole derivatives .
The synthetic process can be summarized as follows:
The molecular structure of 2,4-diphenyl-1H-pyrrole-3-carbonitrile features:
The molecular weight of 2,4-diphenyl-1H-pyrrole-3-carbonitrile is approximately 246.30 g/mol. The compound exhibits distinct spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
2,4-Diphenyl-1H-pyrrole-3-carbonitrile can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
Relevant data from spectral analyses provide insight into functional groups present and confirm structural integrity.
2,4-Diphenyl-1H-pyrrole-3-carbonitrile has several applications across various scientific fields:
Heterocyclic compounds represent a cornerstone of modern pharmaceutical development, constituting over 85% of all biologically active chemical entities. These molecular architectures—characterized by rings containing carbon atoms and at least one heteroatom (typically nitrogen, oxygen, or sulfur)—provide the structural diversity necessary for interactions with biological targets. Their versatility enables precise modulation of pharmacokinetic properties and target engagement, making them indispensable in rational drug design [6]. Among nitrogen-containing heterocycles, five-membered rings demonstrate particular pharmacological significance due to their balanced physicochemical properties and synthetic accessibility. Within this category, pyrrole derivatives have emerged as privileged scaffolds in medicinal chemistry, serving as core structures in numerous therapeutic agents targeting diverse pathological conditions. The structural hybrid of pyrrole with strategically positioned substituents creates a versatile framework capable of interacting with multiple biological targets through defined molecular interactions [5] [6].
Table 1: Prevalence of Nitrogen Heterocycles in FDA-Approved Pharmaceuticals
Heterocycle Type | Representative Drugs | Therapeutic Area | Occurrence Frequency |
---|---|---|---|
Piperazine | Aripiprazole, Sildenafil | CNS disorders, ED | ~21% of small molecule drugs |
Pyridine | Nicotine, Isoniazid | Addiction, TB | ~15% of approved drugs |
Pyrrole | Atorvastatin, Tolmetin | Cardiovascular, NSAID | ~8% of bioactive compounds |
Azetidine | Penicillin derivatives | Antibacterial | Emerging scaffold |
Pyrrole (C₄H₅N) constitutes a fundamental five-membered heteroaromatic ring system whose electron-rich nature facilitates diverse non-covalent interactions with biological macromolecules. The inherent physicochemical properties of pyrrole derivatives—including moderate logP values (typically 2-4), tunable acidity/basicity, and conformational stability—render them optimal frameworks for central nervous system agents, antimicrobials, and anti-inflammatory drugs. These compounds demonstrate remarkable metabolic resilience compared to non-heterocyclic analogs, primarily due to their resistance to oxidative degradation pathways prevalent in hepatic metabolism [4] [6].
The strategic functionalization of the pyrrole nucleus significantly expands its pharmacological potential. Carbonitrile-substituted pyrroles (-C≡N group) demonstrate enhanced binding specificity through dipole-dipole interactions and hydrogen bonding with enzyme active sites. This is exemplified in metallo-β-lactamase (MBL) inhibitors featuring 3-cyanopyrrole scaffolds, where the carbonitrile group forms critical hydrogen bonds with conserved lysine residues in bacterial resistance enzymes (distance: 3.10 Å) [3]. Molecular hybridization through 2,4-diphenyl substitution further augments biological activity by providing complementary hydrophobic contact surfaces. The geminal diphenyl configuration enables extensive π-stacking with aromatic residues (e.g., Phe361, Phe362) in protein binding pockets, significantly enhancing binding affinity [3] [6].
Recent synthetic advances have substantially expanded the accessibility of complex pyrrole derivatives. N-Heterocyclic carbene (NHC)-catalyzed [3+2] annulation strategies enable efficient construction of pyrrole scaffolds with pharmaceutical relevance, including spirocyclic variants with quaternary stereocenters. These methodologies facilitate the production of structurally diverse pyrrole libraries for biological screening, accelerating the discovery process [5]. The synthetic versatility of pyrrole systems is further demonstrated by the commercial availability of specialized derivatives like 2,4-diphenyl-1H-pyrrole-3-carbonitrile (CAS 59009-62-0) through suppliers focusing on pharmaceutical intermediates [4].
Table 2: Pharmacokinetic Advantages of Pyrrole Derivatives in Drug Design
Molecular Property | Typical Pyrrole Derivatives | Non-Heterocyclic Analogs | Pharmacological Impact |
---|---|---|---|
Aqueous Solubility | 10-50 μg/mL | <5 μg/mL | Enhanced oral bioavailability |
Metabolic Stability | t₁/₂ > 4 hours (microsomes) | t₁/₂ < 1 hour | Reduced dosing frequency |
Protein Binding | 85-95% | 70-85% | Improved plasma half-life |
Membrane Permeability | PAMPA > 300 nm/s | PAMPA < 150 nm/s | Superior CNS penetration |
2,4-Diphenyl-1H-pyrrole-3-carbonitrile (C₁₇H₁₂N₂, MW 244.30 g/mol) represents a structurally optimized pyrrole derivative with demonstrated potential in targeted therapeutic development. The molecule features three critical pharmacophoric elements: (1) the electron-deficient carbonitrile group at C3, (2) the unsubstituted nitrogen (NH) at position 1, and (3) the spatially oriented phenyl rings at C2 and C4. This arrangement creates a planar configuration with a 15-20° dihedral angle between the pyrrole core and phenyl rings, facilitating simultaneous hydrophobic and electrostatic interactions with biological targets [4] [9]. The compound's calculated partition coefficient (clogP = 4.51) indicates significant lipophilicity, balanced by the hydrogen-bonding capacity of the nitrile group (H-bond acceptor) and pyrrolic NH (H-bond donor), yielding optimal membrane permeability for intracellular targets [4] [9].
Structure-activity relationship (SAR) studies on analogous systems reveal that the geminal diphenyl configuration significantly enhances target binding affinity. In metallo-β-lactamase inhibitors featuring 4,5-diphenyl-1H-pyrrole-3-carbonitrile scaffolds, removal of the phenyl groups reduced IMP-1 enzyme inhibition by >90%, while para-substituted phenyl derivatives maintained inhibitory potency (Ki = 21 ± 10 μM). Molecular docking simulations demonstrate the 4-phenyl group engages in hydrophobic interactions with Val25, Trp28, and Val31 residues, while the C3-nitrogen forms hydrogen bonds with catalytic Lys161 (N-N distance: 3.10 Å) [3]. These interactions collectively disrupt the enzyme's active site geometry, preventing antibiotic hydrolysis.
The synthetic flexibility of the 2,4-diphenyl-1H-pyrrole-3-carbonitrile scaffold enables focused structural optimization for specific therapeutic targets. Synthetic methodologies have been established for:
These synthetic pathways support the development of compound libraries for screening against diverse disease targets. The commercial availability of the core structure (CAS 59009-62-0, CAS 1103218-10-5) through specialized chemical suppliers further facilitates analog development for structure-based drug design programs targeting enzymatic and receptor-based pathologies [4] [9].
Table 3: Molecular Descriptors of 2,4-Diphenyl-1H-pyrrole-3-carbonitrile
Descriptor | Value | Computational Method | Biological Significance |
---|---|---|---|
Molecular Weight | 244.30 g/mol | - | Optimal for CNS penetration |
logP (Calculated) | 4.51 | XLogP3 | Membrane permeability predictor |
Topological Polar Surface Area | 41.81 Ų | Ertl method | Blood-brain barrier penetration index |
Hydrogen Bond Acceptors | 2 | - | Target interaction capability |
Hydrogen Bond Donors | 1 | - | Solubility and binding determinant |
Rotatable Bonds | 3 | - | Conformational flexibility |
Table 4: Synthetic Approaches to 2,4-Diphenyl-1H-pyrrole-3-carbonitrile
Method | Key Reagents/Conditions | Yield | Advantages | Reference |
---|---|---|---|---|
α-Hydroxyketone Condensation | Primary amines, malononitrile | ~36% | Single-pot procedure | [7] |
N-Heterocyclic Carbene Catalysis | Enals, isatin derivatives | 51-71% | Enantioselective synthesis | [5] |
Bromoenal Cyclization | α-Bromoenals, 3-aminooxindoles | Moderate | Access to spirocyclic derivatives | [3] |
Multi-step Commercial Synthesis | Customized production | >95% | High purity for pharmaceutical use | [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7